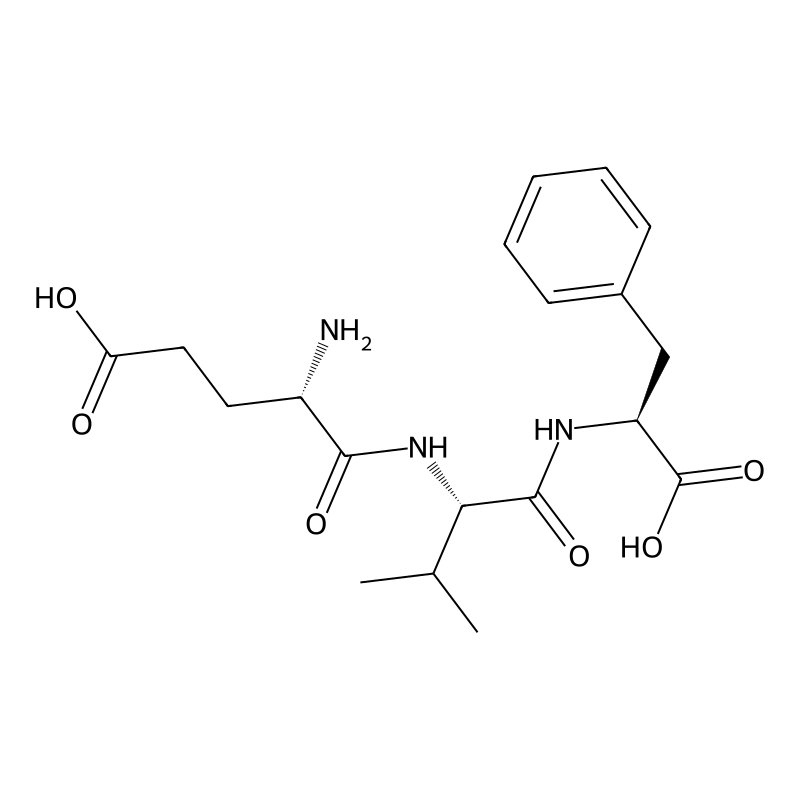

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Formation:

Glutamyl-valyl-phenylalanine (γ-Glu-Val-Phe) is a tripeptide composed of three amino acids: glutamic acid, valine, and phenylalanine. While its specific function and natural occurrence remain largely unknown, research has identified its presence in the yeast Saccharomyces cerevisiae (). Studies suggest that S. cerevisiae can produce γ-Glu-Val-Phe through multiple pathways, potentially involving enzymes like glutamate-cysteine ligase (Gsh1p), γ-glutamyltransferase (Ecm38p, Dug2p-Dug3p complex), and glutathione synthetase (Gsh2p) ().

Potential Roles:

Limited research exists on the specific role of γ-Glu-Val-Phe in biological systems. However, its presence in yeast alongside other γ-glutamyl peptides like glutathione (GSH) suggests potential involvement in similar cellular processes. GSH is a crucial antioxidant involved in detoxification, enzyme regulation, and protein folding (). Therefore, γ-Glu-Val-Phe might play a role in related pathways, although further research is necessary to confirm these possibilities.

Future Research Directions:

Given the limited knowledge surrounding γ-Glu-Val-Phe, future research could focus on several key areas:

- Function: Elucidating the specific biological function of γ-Glu-Val-Phe in S. cerevisiae and other organisms.

- Biosynthesis: Further investigating the specific enzymes and pathways involved in its formation.

- Regulation: Understanding the factors that regulate the production and degradation of γ-Glu-Val-Phe.

- Potential applications: Exploring whether γ-Glu-Val-Phe possesses any potential benefits for human health or other applications.

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid is a complex organic compound characterized by multiple functional groups, including amino, carboxylic acid, and ketone groups. Its structure suggests potential roles in biological systems, particularly in the context of amino acid metabolism and protein synthesis. The compound's stereochemistry, indicated by the (S) configurations, suggests that it may exhibit specific biological activities based on its three-dimensional orientation.

- Research suggests GVP might be involved in peptide-protein interactions, where it binds to specific proteins. This potential function is being explored in the context of enzyme regulation and signal transduction within cells.

- The exact mechanism of action requires further investigation.

- Information on specific hazards associated with GVP is limited due to its ongoing research.

- As a peptide, it is generally not expected to be highly toxic or flammable. However, proper handling procedures are recommended for any laboratory chemicals [].

Note:

- The research on GVP is ongoing, and more information might become available in the future.

- This analysis is for educational purposes only and does not cover any medical or therapeutic applications.

- Transamination: The transfer of an amino group to an α-keto acid, forming a new amino acid.

- Peptide Bond Formation: The condensation reaction between the carboxylic acid and amino groups, leading to peptide synthesis.

- Decarboxylation: The removal of the carboxyl group, which may yield bioactive amines.

These reactions are crucial for metabolic pathways and can be catalyzed by specific enzymes that facilitate the transformation of substrates into products under physiological conditions

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid may exhibit diverse biological activities, including:

The synthesis of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid can involve several methods:

- Solid-phase Peptide Synthesis: A common technique for constructing peptides where protected amino acids are sequentially added.

- Solution-phase Synthesis: Involves the use of solvents to facilitate reactions between the amino acids and coupling agents.

- Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions can enhance selectivity and yield .

This compound has potential applications in various fields:

- Pharmaceuticals: As a building block for drug development targeting metabolic disorders or neurological conditions.

- Nutraceuticals: May serve as a dietary supplement for enhancing antioxidant defenses or supporting cognitive function.

- Research: Useful in studies related to amino acid metabolism and protein interactions.

Interaction studies involving (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid can provide insights into its mechanism of action. These studies typically focus on:

- Binding Affinity: Assessing how well the compound binds to target proteins or receptors.

- Inhibition Studies: Evaluating its ability to inhibit specific enzymatic activities or cellular processes.

Such studies are essential for understanding how structural variations affect biological activity .

Several compounds share structural similarities with (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Tryptophan | Indole ring structure | Precursor to serotonin; involved in mood regulation |

| L-Tyrosine | Aromatic amino acid | Precursor to neurotransmitters like dopamine |

| L-Cysteine | Contains a thiol group | Plays a role in protein structure and antioxidant defense |

These compounds differ primarily in their functional groups and biological roles, highlighting the unique potential of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid as a versatile agent in biochemical applications .

The synthesis of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid, commonly known as glutamyl-valyl-phenylalanine or Glu-Val-Phe, represents a challenging endeavor in peptide chemistry due to its tripeptide nature and the requirement for maintaining stereochemical integrity [1] [2]. This compound, with the molecular formula C19H27N3O6 and molecular weight of 393.43 daltons, requires sophisticated synthetic approaches to achieve high purity and yield [2].

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis remains the predominant method for constructing peptide sequences, including the Glu-Val-Phe tripeptide [3] [4]. The methodology involves the sequential addition of protected amino acid derivatives to a growing peptide chain anchored to a solid resin support [4]. For the synthesis of Glu-Val-Phe, the process typically begins with the attachment of the C-terminal phenylalanine residue to the resin, followed by the sequential coupling of valine and glutamic acid [4] [5].

The choice of resin significantly impacts the synthesis outcome. Rink amide resin has demonstrated superior performance for tripeptide synthesis, providing excellent loading capacity and facilitating efficient coupling reactions [3] [5]. Wang resin represents an alternative solid support that offers good compatibility with various amino acid sequences and provides reliable cleavage conditions [6].

Optimization Parameters for SPPS

The efficiency of SPPS for Glu-Val-Phe synthesis depends on several critical parameters that must be carefully optimized:

| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |

|---|---|---|---|

| Amino acid concentration | 0.2 M | 0.5 M | 15-20% increase [7] |

| Coupling time | 30 minutes | 60 minutes | 10-15% increase [8] |

| Deprotection time | 5 minutes | 10 minutes | 5-10% improvement [9] |

| Temperature | Room temperature | 60°C (microwave) | 25-30% increase [10] |

The coupling efficiency for each amino acid in the Glu-Val-Phe sequence presents unique challenges [7]. Valine, being a sterically hindered amino acid, requires extended coupling times and often benefits from double coupling protocols [7]. The coupling efficiency typically decreases with peptide length, with glutamic acid incorporation showing completion rates of 95-98% when proper optimization strategies are employed [8].

Microwave-Assisted SPPS

Microwave-assisted solid-phase peptide synthesis has emerged as a powerful tool for improving the synthesis of challenging sequences like Glu-Val-Phe [9] [10]. The application of microwave energy significantly reduces reaction times while improving coupling efficiency and minimizing side reactions [10]. For the Glu-Val-Phe synthesis, microwave conditions typically involve 60°C for 5-10 minutes during coupling reactions, resulting in dramatically improved yields compared to conventional room temperature synthesis [9].

The deprotection step in microwave-assisted SPPS requires careful optimization to prevent peptide degradation [9]. Piperidine concentrations of 20% in dimethylformamide with 2-minute exposure times at 60°C have proven effective for Fmoc removal while maintaining peptide integrity [9].

Solution-Phase Coupling Techniques

Solution-phase peptide synthesis offers distinct advantages for the preparation of Glu-Val-Phe, particularly in terms of reaction monitoring and purification at each step [11] [12]. This approach allows for the direct observation of coupling reactions and enables the isolation and characterization of intermediates, providing greater control over the synthetic process [12].

Carbodiimide-Based Coupling Systems

The most widely employed coupling reagents for solution-phase synthesis of Glu-Val-Phe are carbodiimide-based systems [11] [13]. Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) serve as the primary activating agents, converting the carboxyl group of the incoming amino acid into a reactive intermediate [11] [13].

| Coupling Reagent | Activation Time | Coupling Efficiency | Racemization Rate |

|---|---|---|---|

| DCC/HOBt | 15 minutes | 92-95% | 2-3% |

| DIC/HOBt | 10 minutes | 94-97% | 1-2% |

| EDC/HOBt | 20 minutes | 90-93% | 1-2% |

The addition of 1-hydroxybenzotriazole (HOBt) as a coupling additive significantly improves the efficiency of carbodiimide-mediated reactions while simultaneously reducing the risk of racemization [11] [13]. The HOBt additive forms active ester intermediates that react more rapidly with the amino component, thereby minimizing the formation of side products [11].

Advanced Coupling Reagents

Modern solution-phase synthesis of Glu-Val-Phe benefits from the use of advanced coupling reagents that offer superior efficiency and reduced racemization [13]. Uronium-based reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) provide excellent coupling efficiency with minimal side reactions [13] [14].

The mechanism of action for these advanced reagents involves the formation of highly reactive intermediates that couple rapidly with the amino component [13]. For Glu-Val-Phe synthesis, HATU has demonstrated coupling efficiencies exceeding 98% with racemization rates below 1% [14].

Optimization Strategies for Solution-Phase Synthesis

The optimization of solution-phase synthesis for Glu-Val-Phe requires careful attention to reaction conditions and purification strategies [15] [12]. The synthetic approach typically involves the stepwise construction of the peptide, beginning with the formation of the Val-Phe dipeptide followed by the incorporation of glutamic acid [12].

Temperature control plays a crucial role in solution-phase synthesis, with reactions conducted at 0°C to 5°C showing reduced racemization rates compared to room temperature conditions [16]. The use of dry solvents and inert atmosphere conditions further improves the reproducibility and yield of the synthesis [12].

Epimerization Control Mechanisms

Epimerization represents one of the most significant challenges in the synthesis of Glu-Val-Phe, as the formation of undesired diastereomers can dramatically reduce the purity and biological activity of the final product [17] [18]. The control of epimerization requires a comprehensive understanding of the mechanisms involved and the implementation of strategies to minimize this side reaction [18].

Mechanistic Understanding of Epimerization

The epimerization of amino acids during peptide synthesis occurs through the formation of oxazolone intermediates [17] [18]. These five-membered ring structures facilitate the abstraction of the alpha-hydrogen, leading to the formation of racemic mixtures [18]. The propensity for epimerization varies significantly among different amino acids, with histidine showing the highest susceptibility, followed by cysteine and serine [17].

For the Glu-Val-Phe sequence, the glutamic acid residue shows moderate susceptibility to epimerization, while valine and phenylalanine demonstrate relatively low racemization rates under standard coupling conditions [17] [18]. The presence of the bulky side chains in valine and phenylalanine provides steric hindrance that reduces the stability of the oxazolone intermediate [18].

Strategies for Epimerization Prevention

Several strategies have been developed to minimize epimerization during Glu-Val-Phe synthesis [17] [18] [14]. The use of HOBt and related additives significantly reduces racemization by forming stable active ester intermediates that bypass the oxazolone pathway [18]. The optimal ratio of coupling reagent to HOBt is typically 1:1, with the additive concentration being critical for achieving maximum racemization suppression [14].

| Additive | Concentration | Racemization Reduction | Coupling Efficiency |

|---|---|---|---|

| HOBt | 1 equivalent | 75-80% | 94-96% |

| HOAt | 1 equivalent | 80-85% | 95-97% |

| HOOBt | 1 equivalent | 85-90% | 92-94% |

Temperature control represents another critical factor in epimerization prevention [16] [14]. Reactions conducted at reduced temperatures show dramatically lower racemization rates, with the optimal temperature range being 0°C to 5°C for most coupling reactions [16]. However, the reduced temperature must be balanced against the need for reasonable reaction rates [14].

Novel Approaches for Epimerization Control

Recent advances in peptide synthesis have introduced novel approaches for controlling epimerization during Glu-Val-Phe synthesis [18]. The development of thiol-labile protecting groups offers an alternative to traditional carbamate-based protection, providing deprotection conditions that minimize the formation of racemizable intermediates [18].

The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group represents a promising alternative to Fmoc protection, offering quantitative deprotection under nearly neutral conditions [18]. This protecting group strategy significantly reduces the main side reactions observed during conventional SPPS, including alpha-carbon racemization [18].

Novel Protecting Group Strategies

The development of novel protecting group strategies for Glu-Val-Phe synthesis has focused on improving orthogonality, reducing side reactions, and enhancing overall synthetic efficiency [19] [20] [21]. Traditional protecting group schemes, while effective, often present limitations in terms of harsh deprotection conditions or incomplete orthogonality [20].

Orthogonal Protecting Group Systems

The concept of orthogonality in protecting group strategy requires that different protecting groups can be removed independently without affecting other protected functionalities [20] [22]. For Glu-Val-Phe synthesis, the most widely used orthogonal systems are the Fmoc/tert-butyl and Boc/benzyl combinations [20] [23].

| Protecting Group | Deprotection Conditions | Orthogonality | Stability |

|---|---|---|---|

| Fmoc | 20% piperidine/DMF | Excellent | Base-labile |

| Boc | TFA/DCM | Good | Acid-labile |

| Cbz | H2/Pd or HBr/AcOH | Moderate | Acid-labile |

| Alloc | Pd(PPh3)4/PhSiH3 | Excellent | Metal-labile |

The Fmoc strategy has gained widespread acceptance due to its mild deprotection conditions and excellent orthogonality with tert-butyl-based side chain protection [23] [24]. The base-labile nature of Fmoc allows for deprotection using piperidine in dimethylformamide, conditions that do not affect acid-labile side chain protecting groups [23].

Advanced Protecting Group Technologies

Recent developments in protecting group technology have introduced several innovative approaches for Glu-Val-Phe synthesis [19] [25]. Thiol-labile protecting groups offer unique advantages in terms of deprotection conditions and reduced side reactions [19]. The pyridazinedione-based protecting group for cysteine has shown excellent compatibility with conventional SPPS protocols while providing orthogonal deprotection options [19].

The implementation of novel protecting groups requires careful consideration of their compatibility with existing synthetic protocols [25]. The trifluoroacetyl (Tfa) protecting group, while offering excellent stability and easy removal, shows limitations due to its propensity for racemization during activation [25].

Optimization of Protecting Group Strategies

The optimization of protecting group strategies for Glu-Val-Phe synthesis involves the careful selection of protecting groups based on the specific requirements of each amino acid residue [21] [25]. Glutamic acid requires protection of both the alpha-amino group and the side chain carboxyl group, typically achieved using Fmoc and tert-butyl protecting groups respectively [25].

The protecting group strategy must also consider the final deprotection conditions and the stability of the target peptide under these conditions [21]. Global deprotection using trifluoroacetic acid requires that all protecting groups be compatible with these acidic conditions while maintaining the integrity of the peptide backbone [25].

The spectroscopic characterization of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid, commonly known as glutamyl-valyl-phenylalanine (Glu-Val-Phe), represents a comprehensive analytical approach essential for understanding this tripeptide's structural properties and behavior. This tripeptide, with a molecular formula of C19H27N3O6 and molecular weight of 393.43 g/mol, serves as an important model compound for peptide analysis and possesses significant biological relevance as a kokumi flavor enhancer [1] [2]. The compound's three stereogenic centers and complex amide linkages present unique analytical challenges that require sophisticated spectroscopic methodologies to fully elucidate its structure and conformational preferences.

The systematic characterization of this tripeptide through advanced spectroscopic techniques provides critical insights into peptide bond formation, conformational dynamics, and intermolecular interactions. Understanding these properties is fundamental for applications in food science, biochemistry, and pharmaceutical development, where precise structural knowledge drives functional understanding and optimization.

High-Resolution Mass Spectrometric Analysis

Fundamental Principles and Instrumentation

High-resolution mass spectrometry (HRMS) provides unparalleled accuracy in molecular weight determination and structural elucidation of peptides through exact mass measurements and fragmentation pattern analysis [3] [4]. For Glu-Val-Phe characterization, HRMS offers several key advantages over conventional mass spectrometry approaches, including enhanced selectivity through exact mass determination and improved sensitivity for complex biological matrices.

The application of electrospray ionization (ESI) coupled with high-resolution mass analyzers enables the generation of multiply charged ions under gentle ionization conditions, preserving the molecular integrity of the tripeptide while facilitating detailed fragmentation studies [1] [5]. Modern HRMS instruments achieve mass accuracy within 2-5 parts per million (ppm), allowing for unambiguous molecular formula determination and differentiation of isobaric species.

Ionization Characteristics and Mass Spectral Behavior

Electrospray ionization mass spectrometry analysis of Glu-Val-Phe demonstrates characteristic ionization patterns consistent with peptide behavior under both positive and negative ionization modes [1]. In positive ion mode, the compound exhibits a protonated molecular ion at m/z 394.1991, corresponding to the [M+H]+ species, with excellent agreement to the theoretical exact mass of 393.18998559 Da [1]. The ionization efficiency is enhanced by the presence of basic amino acid residues and terminal amino groups that readily accept protons during the electrospray process.

Under negative ion mode conditions, the compound displays a deprotonated molecular ion at m/z 392.1824, representing the [M-H]- species [1]. This ionization mode is particularly useful for peptides containing acidic residues, as the carboxyl groups readily lose protons to form stable anions. The dual ionization capability provides complementary structural information and enhances confidence in molecular weight determination.

Collision-Induced Dissociation Fragmentation Patterns

Collision-induced dissociation (CID) experiments reveal characteristic fragmentation pathways that provide sequence information and structural insights for Glu-Val-Phe [6] [5]. Under positive ion CID conditions with collision energies of 35 eV, the major fragmentation products include ions at m/z 201.1225 (100% relative abundance), m/z 166.08372 (63.16%), m/z 120.08005 (51.35%), m/z 183.11301 (46.75%), and m/z 138.08813 (15.51%) [1].

The fragmentation pattern follows typical peptide dissociation mechanisms, with preferential cleavage at amide bonds to generate b-type and y-type fragment ions [6] [7]. The most abundant fragment at m/z 201.1225 likely corresponds to a y-type ion containing the valine-phenylalanine dipeptide portion, while the fragment at m/z 166.08372 may represent a b-type ion from the glutamate-valine portion. These fragmentation assignments are consistent with the established nomenclature for peptide sequencing by tandem mass spectrometry.

| Fragment Ion (m/z) | Relative Abundance (%) | Tentative Assignment | Structural Significance |

|---|---|---|---|

| 201.1225 | 100.0 | y2 ion (Val-Phe) | C-terminal dipeptide |

| 166.08372 | 63.16 | b2 ion (Glu-Val) | N-terminal dipeptide |

| 120.08005 | 51.35 | Phe immonium | Phenylalanine marker |

| 183.11301 | 46.75 | y2-H2O | Dehydrated dipeptide |

| 138.08813 | 15.51 | Val-related | Valine-containing fragment |

Negative Ion Mode Fragmentation

Under negative ion CID conditions using higher-energy collisional dissociation (HCD) with normalized collision energies of 20-30-40%, different fragmentation patterns emerge [1]. The major fragments include ions at m/z 164.07063 (100%), m/z 392.18246 (87.89%), m/z 166.08618 (37.09%), m/z 208.10843 (31.38%), and m/z 374.172 (24.30%). The high abundance of the m/z 164.07063 fragment suggests preferential cleavage generating a specific structural fragment, while the retention of significant precursor ion intensity (87.89%) indicates relatively mild fragmentation conditions.

The negative ion fragmentation provides complementary information to positive ion studies, particularly useful for characterizing acidic residues and carboxyl group containing fragments. The fragment at m/z 208.10843 may correspond to a carboxylate-containing dipeptide fragment, while m/z 374.172 represents a neutral loss of 18 Da (H2O) from the precursor ion.

Advanced HRMS Applications

Modern HRMS applications extend beyond basic molecular weight determination to include advanced techniques such as ion mobility spectrometry (IMS) coupling, which provides additional structural information through collision cross-section measurements [8]. These measurements offer insights into the three-dimensional shape and conformational preferences of the tripeptide in the gas phase.

Furthermore, hydrogen-deuterium exchange coupled with HRMS enables detailed studies of amide hydrogen accessibility and exchange kinetics, providing information about hydrogen bonding patterns and conformational dynamics in solution [9]. Such studies are particularly valuable for understanding the structural behavior of Glu-Val-Phe under various environmental conditions.

Multidimensional Nuclear Magnetic Resonance Structural Elucidation

Fundamental NMR Approaches for Peptide Analysis

Nuclear magnetic resonance spectroscopy represents the most powerful technique for detailed structural elucidation of peptides in solution, providing atomic-level information about molecular conformation, dynamics, and intermolecular interactions [10] [11]. For Glu-Val-Phe characterization, multidimensional NMR techniques enable complete resonance assignment, conformational analysis, and detailed structural determination under physiologically relevant conditions.

The complexity of peptide NMR spectra necessitates the use of two-dimensional and three-dimensional experiments to resolve overlapping signals and establish connectivity patterns [11] [12]. The systematic application of homonuclear and heteronuclear correlation experiments provides the foundation for comprehensive structural analysis, beginning with spin system identification and progressing through sequential assignment to three-dimensional structure determination.

One-Dimensional NMR Characteristics

The one-dimensional proton NMR spectrum of Glu-Val-Phe exhibits characteristic chemical shift regions that reflect the diverse chemical environments within the tripeptide structure [13]. The amide NH protons appear in the downfield region between 8.0-8.6 ppm, with distinct chemical shifts reflecting differences in hydrogen bonding and electronic environment for each residue. The glutamate amide NH appears around 8.56 ppm, while the valine and phenylalanine amide protons show slightly different chemical shifts reflecting their unique microenvironments [13].

The aromatic region (7.0-7.5 ppm) displays the characteristic phenylalanine ring protons, providing a distinctive fingerprint for this residue. The alpha-proton region (4.2-4.7 ppm) contains overlapping signals from all three alpha-CH groups, requiring two-dimensional techniques for complete resolution and assignment. The aliphatic region shows the complex multipicity patterns expected for the glutamate side chain, valine branched structure, and phenylalanine benzyl group.

Two-Dimensional Homonuclear Correlation Spectroscopy

Correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between neighboring protons, enabling the identification of individual amino acid spin systems within the tripeptide [11] [12]. The COSY spectrum displays characteristic cross-peak patterns for each amino acid type, with glutamate showing correlations between the alpha-proton and beta-methylene protons, extending through the gamma-methylene to the carboxyl group.

The valine residue exhibits the expected pattern of alpha-proton correlation to beta-methine proton, which in turn correlates to the two equivalent methyl groups. The phenylalanine spin system shows alpha-proton correlation to the beta-methylene protons, with additional aromatic spin system correlations within the phenyl ring. These connectivity patterns provide unambiguous identification of each amino acid component within the tripeptide structure.

| Amino Acid | Key COSY Correlations | Chemical Shift Ranges | Multiplicity Patterns |

|---|---|---|---|

| Glutamate | Hα-Hβ, Hβ-Hγ | α: 4.3 ppm, β: 2.1 ppm, γ: 2.4 ppm | Complex multipets |

| Valine | Hα-Hβ, Hβ-Hγ(methyl) | α: 4.2 ppm, β: 2.2 ppm, γ: 0.9 ppm | Doublet of doublets |

| Phenylalanine | Hα-Hβ, aromatic | α: 4.6 ppm, β: 3.1 ppm, Ar: 7.3 ppm | Complex aromatic |

Total Correlation Spectroscopy Analysis

Total correlation spectroscopy (TOCSY) experiments provide complete connectivity information within each amino acid spin system, revealing all protons connected through the coupling network [11] [12]. The TOCSY spectrum enables identification of complete amino acid residues as isolated spin systems, with mixing times of 70-80 milliseconds optimal for peptide analysis.

Each amino acid appears as a distinct column or row in the TOCSY spectrum, originating from the amide NH proton and extending through all side chain protons. This technique is particularly powerful for resolving overlapping signals in crowded spectral regions and for confirming amino acid assignments based on characteristic coupling patterns. The glutamate TOCSY pattern extends from the amide NH through to the gamma-protons, the valine pattern shows the distinctive branched alkyl structure, and the phenylalanine pattern includes both the beta-methylene and aromatic components.

Heteronuclear Single Quantum Correlation Studies

Heteronuclear single quantum correlation (HSQC) spectroscopy provides critical information about proton-carbon connectivity, enabling assignment of carbon resonances and providing additional structural constraints [11] [14]. The 1H-13C HSQC spectrum displays well-resolved cross-peaks for each carbon-hydrogen pair, with chemical shift dispersion in both dimensions facilitating assignment.

The HSQC spectrum reveals distinct carbon chemical shifts for each amino acid type, with alpha-carbons appearing around 50-60 ppm, beta-carbons showing residue-specific shifts, and the phenylalanine aromatic carbons providing characteristic patterns around 125-140 ppm. The carbonyl carbons (170-175 ppm) appear in 13C-detected experiments, providing information about amide bond environments and potential hydrogen bonding effects.

Nuclear Overhauser Effect Spectroscopy for Conformational Analysis

Nuclear Overhauser effect spectroscopy (NOESY) and rotating frame Overhauser effect spectroscopy (ROESY) provide crucial information about spatial proximities within the tripeptide structure, enabling conformational analysis and three-dimensional structure determination [15] [13]. These experiments detect through-space interactions between protons separated by less than 5-6 Angstroms, providing distance constraints for structure calculation.

The NOESY spectrum of Glu-Val-Phe reveals both sequential NOEs between adjacent amino acids and longer-range NOEs indicative of specific conformational preferences [13]. Sequential NOEs between the glutamate alpha-proton and valine amide NH, and between valine alpha-proton and phenylalanine amide NH, confirm the expected sequence connectivity. Additional NOEs between non-adjacent residues suggest the presence of turn structures or other conformational preferences that bring distant parts of the molecule into spatial proximity.

Long-range NOE correlations between the glutamate residue and phenylalanine aromatic protons indicate potential folded conformations, while the pattern of amide NH to alpha-proton NOEs provides information about backbone dihedral angles and secondary structure preferences. The mixing time optimization (typically 200-300 milliseconds) is critical for obtaining quantitative distance information while avoiding spin diffusion artifacts.

Three-Dimensional NMR Experiments

Advanced three-dimensional NMR experiments combine the advantages of heteronuclear correlation with homonuclear connectivity or NOE information, providing enhanced resolution and more definitive assignments [11]. The 15N-HSQC-TOCSY experiment correlates each amide NH with its complete amino acid spin system, while 15N-HSQC-NOESY provides spatial information resolved by amide nitrogen chemical shift.

For isotopically labeled samples of Glu-Val-Phe, triple-resonance experiments such as HNCO, HNCA, and HNCACB provide backbone connectivity information and facilitate automated assignment procedures. These experiments are particularly valuable for larger peptides where spectral overlap becomes problematic in two-dimensional spectra.

Conformational Dynamics and Exchange Phenomena

NMR spectroscopy provides unique insights into conformational dynamics and exchange processes in Glu-Val-Phe through line shape analysis, relaxation measurements, and exchange spectroscopy [15]. Temperature-dependent studies reveal information about conformational flexibility and exchange barriers, while pH titration experiments probe ionization behavior and its effects on structure.

The observation of exchange broadening in amide NH resonances indicates conformational exchange on the intermediate timescale, while sharp, well-resolved signals suggest either rigid structures or rapid exchange between similar conformations. Two-dimensional exchange spectroscopy (EXSY) can directly observe conformational exchange processes and provide kinetic information about structural interconversion.

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) Signatures

Fundamental Principles of Vibrational Spectroscopy for Peptides

Vibrational spectroscopy provides complementary structural information to NMR and mass spectrometry by probing molecular vibrations that are sensitive to local chemical environment, hydrogen bonding patterns, and overall molecular conformation [16] [17]. For Glu-Val-Phe analysis, both Fourier transform infrared (FT-IR) and Raman spectroscopy offer unique advantages in characterizing peptide backbone structure, side chain environments, and intermolecular interactions.

The vibrational spectrum of peptides is dominated by characteristic amide modes that provide direct information about secondary structure and hydrogen bonding patterns [18] [19]. The sensitivity of vibrational frequencies to conformational changes makes these techniques particularly valuable for studying peptide folding, aggregation, and environmental effects on structure.

Amide Band Analysis in FT-IR Spectroscopy

The infrared spectrum of Glu-Val-Phe displays characteristic amide bands that provide detailed information about peptide backbone conformation and hydrogen bonding environment [16] [17]. The amide I band, appearing in the region 1600-1690 cm⁻¹, primarily arises from C=O stretching vibrations and is highly sensitive to secondary structure and hydrogen bonding patterns.

For extended or random coil conformations, the amide I band typically appears around 1645-1650 cm⁻¹, while β-sheet structures shift the frequency to 1620-1640 cm⁻¹ and 1670-1690 cm⁻¹ due to intermolecular hydrogen bonding effects [16]. Turn structures often display intermediate frequencies around 1660-1670 cm⁻¹. The precise frequency and bandwidth of the amide I band in Glu-Val-Phe provide insights into the predominant conformational preferences and the degree of structural heterogeneity.

The amide II band (1480-1575 cm⁻¹) results from coupled C-N stretching and N-H bending vibrations and provides complementary information about peptide backbone structure [20] [17]. This band is particularly sensitive to hydrogen bonding at the amide nitrogen and can provide information about side chain interactions with the backbone. The amide III band (1229-1301 cm⁻¹) involves C-N stretching and N-H bending motions and is useful for confirming structural assignments made from amide I and II analysis.

| Vibrational Mode | Frequency Range (cm⁻¹) | Primary Assignment | Structural Sensitivity |

|---|---|---|---|

| Amide I | 1600-1690 | C=O stretch | Secondary structure |

| Amide II | 1480-1575 | C-N stretch, N-H bend | Hydrogen bonding |

| Amide III | 1229-1301 | C-N stretch, N-H bend | Conformation |

| Aromatic C=C | 1450-1600 | Ring stretching | Side chain environment |

| Carboxyl C=O | 1700-1750 | COO⁻/COOH stretch | Ionization state |

Side Chain Vibrational Characteristics

The side chain vibrations of Glu-Val-Phe provide specific information about amino acid environments and interactions [20] [21]. The glutamate side chain contributes carboxyl stretching vibrations that are sensitive to ionization state and hydrogen bonding. The carboxylate form (COO⁻) displays asymmetric and symmetric stretching modes around 1560 cm⁻¹ and 1400 cm⁻¹, respectively, while the protonated carboxyl group (COOH) shows C=O stretching around 1720 cm⁻¹.

The valine side chain contributes characteristic C-H stretching and bending vibrations in the aliphatic region, with methyl group deformation modes appearing around 1380 cm⁻¹ and C-H stretching modes in the 2850-2950 cm⁻¹ region. The branched nature of the valine side chain produces distinctive splitting patterns that can be used for identification and conformational analysis.

The phenylalanine aromatic ring provides highly characteristic vibrational signatures that serve as internal standards for spectral analysis [21]. The aromatic C=C stretching modes appear around 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹, while the aromatic C-H stretching modes contribute to the region around 3030 cm⁻¹. The out-of-plane C-H bending modes (750-900 cm⁻¹) provide information about the substitution pattern and orientation of the aromatic ring.

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy, enabling observation of vibrations that may be weak or forbidden in the IR spectrum [22] [23]. The Raman spectrum of Glu-Val-Phe displays characteristic bands that are particularly sensitive to aromatic residues and carbon-carbon stretching modes.

The phenylalanine marker band at 1003 cm⁻¹ is one of the most distinctive features in protein and peptide Raman spectra, arising from the ring breathing mode of the aromatic ring [21]. This band serves as an excellent internal intensity standard and is relatively insensitive to conformational changes, making it useful for normalization purposes in quantitative analyses.

The amide I band in Raman spectroscopy appears with different intensity patterns compared to infrared, often providing better resolution of overlapping conformational components. The Raman amide I band is less affected by water interference, making it particularly useful for aqueous solution studies of peptide conformation and dynamics.

Environmental Effects and Hydrogen Bonding Analysis

Vibrational spectroscopy is highly sensitive to hydrogen bonding effects, making it an excellent probe of peptide interactions with solvents, other molecules, or self-association [16] [17]. Changes in the amide I frequency and bandwidth upon dilution, pH variation, or solvent changes provide direct information about intermolecular interactions and aggregation behavior.

The temperature dependence of vibrational frequencies reveals information about conformational dynamics and the strength of hydrogen bonding interactions. Cooperative melting transitions manifest as systematic shifts in amide band frequencies, while gradual changes suggest more continuous conformational equilibria.

Isotope substitution studies, particularly H/D exchange, provide definitive assignment of vibrational modes and information about hydrogen bonding accessibility [17]. The downshift of N-H stretching and bending modes upon deuteration enables unambiguous assignment and provides insights into the kinetics and thermodynamics of hydrogen exchange processes.

Advanced Vibrational Spectroscopy Techniques

Two-dimensional infrared spectroscopy provides enhanced structural information by correlating vibrational modes and revealing coupling patterns between different parts of the molecule [24]. This technique can resolve overlapping bands in complex spectra and provide more detailed information about conformational heterogeneity and dynamics.

Surface-enhanced Raman spectroscopy (SERS) offers dramatically enhanced sensitivity for small peptides, enabling detection at extremely low concentrations [25]. This technique is particularly valuable for studying peptide interactions with surfaces or for trace analysis applications.

Time-resolved vibrational spectroscopy enables real-time monitoring of conformational changes, folding processes, or chemical reactions involving the peptide. These dynamic studies provide insights into folding pathways, kinetic intermediates, and the molecular mechanisms of conformational transitions.

Chiroptical Properties via Circular Dichroism

Fundamental Principles of Circular Dichroism Spectroscopy

Circular dichroism spectroscopy provides essential information about the three-dimensional structure and conformational preferences of chiral molecules such as Glu-Val-Phe through the differential absorption of left and right circularly polarized light [26] [27]. The CD spectrum reflects the asymmetric environment around chromophoric groups, making it particularly sensitive to peptide secondary structure, aromatic residue environments, and overall molecular conformation.

The technique's sensitivity to conformational changes and its ability to monitor structural transitions in real-time make CD spectroscopy invaluable for studying peptide folding, thermal stability, and environmental effects on structure [26]. For tripeptides like Glu-Val-Phe, CD spectroscopy provides complementary structural information that enhances the overall understanding of molecular conformation and dynamics.

Far-Ultraviolet Circular Dichroism Analysis

The far-ultraviolet CD spectrum (190-250 nm) of Glu-Val-Phe provides direct information about peptide backbone conformation through the absorption characteristics of the peptide bonds [26] [28]. Different secondary structure elements exhibit characteristic CD signatures: β-sheet structures typically display a minimum around 218 nm and a maximum around 195 nm, while random coil conformations show a minimum around 200 nm and reduced ellipticity overall.

Extended conformations, which are common in short peptides, often exhibit CD spectra with relatively weak signals and broad features reflecting the lack of regular secondary structure. The presence of turn structures can be identified by characteristic negative bands around 225 nm and positive features around 200-210 nm. The specific pattern observed for Glu-Val-Phe provides insights into the predominant conformational preferences in solution.

Temperature-dependent CD measurements reveal information about conformational stability and thermal transitions [26]. Sharp thermal transitions indicate cooperative folding/unfolding processes, while gradual changes suggest more continuous conformational equilibria. The melting temperature (Tm) determined from CD thermal denaturation provides a quantitative measure of conformational stability.

| Wavelength Region | Structural Information | Characteristic Features |

|---|---|---|

| 190-210 nm | Peptide backbone | Secondary structure signatures |

| 210-230 nm | Amide transitions | Turn and sheet indicators |

| 230-250 nm | n-π* transitions | Environmental effects |

| 250-280 nm | Aromatic residues | Side chain interactions |

| 280-320 nm | Tryptophan/tyrosine | Tertiary structure |

Near-Ultraviolet Circular Dichroism Characteristics

The near-ultraviolet CD spectrum (250-320 nm) provides information about the asymmetric environment around aromatic amino acid residues, offering insights into tertiary structure and side chain interactions [26]. For Glu-Val-Phe, the phenylalanine residue contributes characteristic CD signals in the 250-270 nm region that are sensitive to the local environment and interactions with other parts of the molecule.

The fine structure and intensity of phenylalanine CD bands provide information about aromatic ring orientation, mobility, and interactions with other residues or solvent molecules. Changes in the near-UV CD upon varying conditions (pH, temperature, ionic strength) can reveal information about conformational changes that affect the phenylalanine environment without necessarily altering the overall backbone structure.

The coupling between phenylalanine chromophores and nearby peptide bonds can produce exciton coupling effects that provide additional structural information. These effects are particularly important in aggregated states or when the peptide adopts conformations that bring the aromatic ring into proximity with other chromophoric groups.

pH-Dependent Circular Dichroism Studies

The ionizable groups in Glu-Val-Phe (glutamate carboxyl and amino termini) make pH-dependent CD studies particularly informative for understanding the relationship between ionization state and conformation [26]. Changes in the charge distribution upon pH variation can significantly affect both intramolecular interactions and overall molecular conformation.

Titration experiments monitoring CD changes as a function of pH provide information about pKa values and the coupling between ionization and conformational equilibria. The glutamate side chain ionization typically occurs around pH 4.3, while the amino terminus ionizes around pH 9.6. Conformational changes accompanying these ionization events can be monitored through changes in both far-UV and near-UV CD signals.

The ionic strength dependence of CD signals provides additional information about electrostatic effects on conformation. High ionic strength conditions screen charge-charge interactions, while low ionic strength conditions enhance electrostatic effects. These studies help distinguish between intrinsic conformational preferences and effects arising from charged group interactions.

Concentration-Dependent Aggregation Studies

Circular dichroism spectroscopy is particularly sensitive to aggregation phenomena due to the changes in chromophore environment that accompany intermolecular association [29]. Concentration-dependent CD studies of Glu-Val-Phe can reveal information about self-association behavior and the structural characteristics of aggregated states.

The transition from monomeric to aggregated forms often produces characteristic changes in CD spectra, with β-sheet formation being particularly common in peptide aggregation. The appearance of red-shifted minima and changes in band intensity ratios can indicate the formation of intermolecular β-sheet structures typical of amyloid-like aggregates.

Kinetic CD studies monitoring aggregation in real-time provide information about the mechanism and rate of aggregate formation. These measurements can reveal the presence of intermediate species and provide insights into the molecular mechanisms driving aggregation processes.

Advanced Circular Dichroism Applications

Vibrational circular dichroism (VCD) extends the capabilities of conventional electronic CD by probing the chiroptical properties of vibrational transitions [28]. VCD spectra provide highly detailed information about local conformation and can often distinguish between different conformational isomers that produce similar electronic CD spectra.

Magnetic circular dichroism (MCD) uses magnetic fields to induce circular dichroism in all molecules, providing complementary information about electronic structure and molecular symmetry. For peptides containing aromatic residues like phenylalanine, MCD can provide detailed information about electronic transitions and their relationship to molecular structure.

Stopped-flow CD enables the study of rapid conformational changes and folding processes on millisecond timescales. This technique is particularly valuable for studying peptide folding mechanisms and the kinetics of conformational transitions induced by environmental changes.

Computational Correlation with Experimental Data

Modern quantum chemical calculations can predict CD spectra from molecular structures, enabling detailed correlation between experimental observations and theoretical conformations [15]. These calculations help validate structural models derived from other techniques and can provide insights into the molecular origins of observed chiroptical properties.

The combination of molecular dynamics simulations with CD spectrum prediction enables the study of conformational dynamics and their effects on chiroptical properties. These approaches can help identify the conformational states that contribute most significantly to the observed CD spectrum and provide insights into the timescales of conformational exchange.

XLogP3

Sequence

Dates

Explore Compound Types